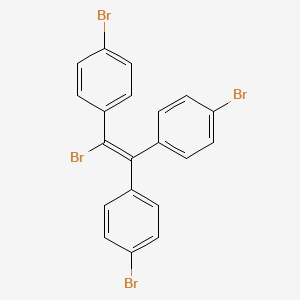

4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)

Description

4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) (CAS: 408327-92-4) is a brominated triphenylethylene derivative with the molecular formula C20H12Br4 and a molecular weight of 571.93 g/mol . Its structure consists of a central bromoethene (CBr2=CH) core symmetrically substituted with three bromobenzene rings at the 4, 4', and 4'' positions. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions to construct advanced materials such as hole-transporting materials (HTMs) for perovskite solar cells and aggregation-induced emission (AIE) luminogens .

Key properties include:

Propriétés

IUPAC Name |

1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAQOEFFHPLTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) involves multiple steps, starting with the bromination of benzene derivatives. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Sodium iodide (NaI) in acetone at room temperature.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of iodinated benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of de-brominated benzene derivatives.

Applications De Recherche Scientifique

4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Structural Analogues of Brominated Triphenylethylenes

4,4'-(2-Bromoethene-1,1-diyl)bis(bromobenzene) (Compound 2k)

- Structure : Contains two bromobenzene groups attached to a bromoethene core (C14H9Br3) .

- Synthesis : Bromination of 4,4'-(ethene-1,1-diyl)bis(bromobenzene) with bromoethane yields this compound in 89% efficiency .

- Applications : Intermediate in synthesizing brominated polymers and small-molecule semiconductors.

1,3,5-Tris(4-Bromophenyl)Benzene (CAS: 7511-49-1)

- Structure : A benzene core substituted with three 4-bromophenyl groups (C24H15Br3) .

- Key Differences : Lacks the central bromoethene group, resulting in a planar geometry rather than the twisted conformation of triphenylethylene derivatives.

- Applications : Used as a ligand in metal-organic frameworks (MOFs) .

(E)-1,2-Bis(4-bromophenyl)ethene (CAS: 18869-30-2)

- Structure : A simpler ethene derivative with two 4-bromophenyl groups (C14H10Br2) .

- Comparison : Reduced steric bulk and lower bromine content limit its utility in high-molecular-weight polymer synthesis.

Functional Derivatives with Methyl and Sulfur Substituents

4,4'-(2-Bromoethene-1,1-diyl)bis(methylbenzene) (Compound 2l)

- Structure : Methyl groups replace bromine on the benzene rings (C16H15Br) .

- Properties: Higher solubility in nonpolar solvents compared to brominated analogs, making it suitable for solution-processed optoelectronic devices.

Sulfur-Based Bis(tetraphenylethene) Luminogens

- Structure : Synthesized via Suzuki coupling between bis(4-boronic ester phenyl)sulfane and (2-bromoethene-1,1,2-triyl)tribenzene .

- Applications: Exhibits AIE properties and mechanofluorochromic behavior, enabling applications in sensors and organic light-emitting diodes (OLEDs) .

Brominated Biphenyl Derivatives

4,4'-Bis(Bromomethyl)-1,1'-biphenyl (CAS: 20248-86-6)

Activité Biologique

4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene), also known as 1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)vinyl]benzene, is a synthetic organic compound characterized by its complex brominated structure. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and environmental studies.

- Chemical Formula : C20H12Br4

- Molecular Weight : 571.90 g/mol

- CAS Number : 408327-92-4

- IUPAC Name : 1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)vinyl]benzene

- PubChem CID : 127264660

Biological Activity Overview

The biological activity of 4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) has been explored in various studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential use as a fluorescent probe.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit significant antimicrobial properties. For instance:

- A study demonstrated that brominated phenolic compounds could inhibit the growth of various bacterial strains. The presence of multiple bromine atoms in the structure of 4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxic effects have been observed in several cancer cell lines:

- In vitro assays showed that this compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be in the micromolar range, indicating a potential for further development as an anticancer agent.

The proposed mechanism of action for the cytotoxic effects includes:

- Induction of apoptosis through the mitochondrial pathway.

- Disruption of cellular signaling pathways involved in proliferation and survival.

Case Study 1: Anticancer Activity

In a controlled study involving various brominated compounds including 4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene), researchers found that the compound induced significant apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation of this compound in aquatic systems. Results indicated that while it is persistent under anaerobic conditions, photodegradation was significant under UV light exposure, suggesting a dual role as both a pollutant and a potential photostabilizer in environmental applications.

Q & A

Basic: What are the common synthetic routes for 4,4',4''-(2-bromoethene-1,1,2-triyl)tris(bromobenzene)?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed reactions to assemble the brominated aromatic core. For example, describes a similar synthesis where bis(4-borylphenyl)sulfane reacts with brominated ethene derivatives under Suzuki conditions (56% yield). Key steps include:

- Selection of boronic ester precursors for coupling efficiency.

- Optimization of catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures.

- Purification via column chromatography to isolate the tribrominated product .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural confirmation relies on multinuclear NMR (¹H/¹³C) , HRMS , and single-crystal X-ray diffraction . highlights the use of X-ray crystallography to resolve bromine-heavy structures, while provides ¹³C NMR data for analogous compounds to assign substituent positions. For example:

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm) and ethene protons (δ 5.2–5.8 ppm).

- X-ray : SHELXTL software ( ) analyzes Br···Br interactions and torsion angles .

Advanced: How can researchers functionalize the brominated ethene core for tailored properties?

Methodological Answer:

The bromine atoms serve as reactive sites for post-synthetic modifications :

- Oxidation : Use m-CPBA to convert ethene to sulfoxide/sulfone derivatives (75–82% yield, ).

- Cross-Coupling : Replace Br with aryl/alkyl groups via Buchwald-Hartwig or Ullmann reactions.

- Photochemical Reactions : UV irradiation induces cycloaddition for fused-ring systems .

Advanced: How does the molecular geometry influence aggregation-induced emission (AIE) or mechanofluorochromic (MFC) behavior?

Methodological Answer:

The tetraphenylethene (TPE) -like core ( ) exhibits AIE due to restricted intramolecular rotation (RIR) in aggregated states. Researchers can:

- Study emission spectra in THF/water mixtures to track AIE onset.

- Apply mechanical stress (e.g., grinding) and monitor fluorescence shifts (MFC behavior).

- Correlate torsion angles (from X-ray data) with emission efficiency .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Discrepancies between NMR and X-ray results often arise from dynamic motion in solution (e.g., rotational isomers). Strategies include:

- VT-NMR : Variable-temperature studies to detect conformational exchange.

- DFT Calculations : Compare optimized geometries with crystallographic data ( ).

- Solid-State NMR : Validate solution vs. solid-phase structures .

Basic: What safety protocols are recommended for handling this brominated compound?

Methodological Answer:

Due to potential bromine toxicity ( ):

- Use gloveboxes or fume hoods to avoid inhalation.

- Monitor for protein adduct formation ( ) via LC-MS in biological studies.

- Dispose of waste via halogen-specific protocols (e.g., NaHCO₃ neutralization) .

Advanced: What mechanistic insights guide its reactivity in cross-coupling reactions?

Methodological Answer:

Palladium-mediated pathways dominate:

- Oxidative Addition : Pd⁰ inserts into C-Br bonds (rate determined by steric bulk).

- Transmetallation : Boronic acid transfers aryl groups to Pd.

- Kinetic Studies : Use ³¹P NMR to track ligand effects on catalytic cycles ( ).

Advanced: How can computational modeling predict its electronic properties?

Methodological Answer:

DFT simulations (e.g., B3LYP/6-31G*) model:

- HOMO/LUMO levels for charge-transfer applications.

- Non-covalent interactions : Halogen bonding (Br···π) using AIM analysis.

- TD-DFT : Predict UV-Vis absorption bands for optoelectronic screening .

Basic: What are its applications in materials science?

Methodological Answer:

The compound serves as a building block for :

- Luminescent materials : AIE-active polymers ( ).

- Covalent Organic Frameworks (COFs) : Bromine-directed polymerization.

- OLEDs : Incorporate into emissive layers via vacuum deposition .

Advanced: How to assess environmental persistence and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.